molecular formula C8H9NO3 B3056451 2-Hydroxy-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione CAS No. 7151-24-8

2-Hydroxy-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione

Cat. No.: B3056451
CAS No.: 7151-24-8
M. Wt: 167.16 g/mol
InChI Key: GNJKALOITRXADZ-UHFFFAOYSA-N
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Description

2-Hydroxy-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione (CAS 7151-24-8) is a high-purity cyclic imide derivative of interest in organic synthesis and medicinal chemistry. This compound, with a molecular formula of C8H9NO3 and a molecular weight of 167.16 g/mol, serves as a versatile building block for researchers . The unsubstituted cyclic imide core is a significant functionality known to exhibit biological activity, making it a valuable scaffold in the development of pharmacologically active molecules . It can be synthesized from the corresponding anhydride using methods such as microwave-assisted synthesis with hydroxylamine hydrochloride, which highlights its relevance in modern, efficient synthetic protocols . As a research chemical, it is particularly useful for exploring new reaction pathways and as a precursor for more complex heterocyclic systems. Researchers are advised to handle this material with care, noting its potential hazards, including skin and eye irritation (H315-H319) . The product is supplied with a purity of ≥98% and should be stored sealed in a dry environment at 2-8°C . This product is intended for research and further manufacturing applications only and is not intended for direct human use.

Properties

IUPAC Name

2-hydroxy-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c10-7-5-3-1-2-4-6(5)8(11)9(7)12/h1-2,5-6,12H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNJKALOITRXADZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90290695
Record name 2-Hydroxy-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90290695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7151-24-8
Record name NSC70410
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70410
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Hydroxy-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90290695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an amine with a cyclic anhydride in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or acetonitrile.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of more saturated derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce more saturated compounds.

Scientific Research Applications

2-Hydroxy-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential therapeutic applications, such as drug development.

    Industry: It can be used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Reactivity

The target compound’s reactivity and applications are influenced by substituents on the isoindole-dione core. Key analogs include:

Compound Name Substituents/Modifications Key Properties/Applications References
2-(p-Tolyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione p-Tolyl group at position 2 Precursor to chiral tricyclic alcohols via NaBH4 reduction
2-(3-(Methylthio)prop-1-en-2-yl)-analog Methylthio-propenyl group at position 2 High-yield synthesis (93%) via nucleophilic addition
5-(Dimethyl(thiophen-2-yl)silyl)-2-phenyl-analog Thiophene-silyl and phenyl groups Synthesized via Diels-Alder reactions; used in materials science
Captan (2-[(Trichloromethyl)sulfanyl]-analog) Trichloromethyl sulfanyl group Agricultural fungicide

Key Observations :

  • Electron-withdrawing groups (e.g., sulfanyl in Captan) enhance bioactivity .
  • Bulky substituents (e.g., silyl groups) improve thermal stability for materials applications .
Physicochemical Properties
Property Target Compound 2-(Propan-2-yl)-analog Captan
Molecular Weight 195.2 (calc.) 205.25 300.59
LogP ~1.2 (estimated) 1.8 (exp.) 3.1
Topological Polar Surface Area (Ų) 61.7 46.2 67.4
Melting Point Not reported 120–122°C 178°C

Insights :

  • Lower LogP values (e.g., target compound vs. Captan) suggest better aqueous solubility, advantageous for pharmaceutical applications.
  • Polar surface area correlates with hydrogen-bonding capacity, influencing bioavailability .
Stereochemical Considerations

The (3aR,4S,7R,7aS)-isomer of the target compound exhibits distinct reactivity compared to its stereoisomers. For example, the (3aR,4R,7S,7aS)-exo-norbornene isomer (synthesized from norbornene-exo-anhydride) shows altered regioselectivity in Diels-Alder reactions . Stereochemistry also impacts crystallinity, as seen in rac-3-hydroxy-2-(p-tolyl)-analog crystals .

Biological Activity

2-Hydroxy-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, commonly referred to by its CAS number 5596-17-8, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Chemical Formula : C₈H₉N₁O₃
  • Molecular Weight : 181.15 g/mol
  • Solubility : Highly soluble in water (up to 1900 mg/ml) .

Structural Characteristics

The compound features a bicyclic structure that contributes to its biological activity. The presence of a hydroxyl group and the dione functionality are critical for its interaction with biological targets.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines.

Case Studies

  • MCF-7 Breast Cancer Cells :
    • The compound was tested for antiproliferative activity in MCF-7 cells with IC₅₀ values indicating potent cytotoxic effects. The mechanism involves the destabilization of microtubules, leading to apoptosis .
  • C6 Glioma Cells :
    • A study reported that derivatives of isoindole compounds showed inhibition rates between 80.5% and 97.0% against C6 glioma cells, highlighting the potential of this compound in treating brain tumors .

The primary mechanism through which this compound exerts its anticancer effects is through:

  • DNA Binding Affinity : The compound has shown marked affinity for DNA binding which is crucial for inducing apoptosis in cancer cells .
  • Tubulin Interaction : It interacts with tubulin at the colchicine-binding site, disrupting microtubule polymerization and leading to cell cycle arrest .

Other Biological Activities

In addition to its anticancer properties, this compound has been investigated for other biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against various pathogens.
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties through modulation of inflammatory pathways.

Data Table: Biological Activity Overview

Activity TypeCell Line/ModelIC₅₀ Value (µM)Mechanism
AnticancerMCF-70.033Tubulin destabilization
AnticancerC6 Glioma80.5 - 97.0DNA binding and apoptosis
AntimicrobialVarious PathogensTBDTBD
Anti-inflammatoryIn vivo modelsTBDTBD

Q & A

Basic Research Question

  • X-Ray Crystallography : The SHELX system (e.g., SHELXL) is widely used for refining crystal structures. For example, the cis-configuration of the tetrahydrophthalimide core was resolved using high-resolution data and twin refinement protocols .
  • Stereoisomer Identification : The compound exists as cis- and trans-isomers, distinguished via NMR coupling constants and X-ray-derived torsion angles .

Methodological Note : Cross-validation with computational models (DFT-based geometry optimization) enhances confidence in stereochemical assignments .

What strategies resolve contradictions in spectroscopic data during characterization?

Advanced Research Question
Contradictions between experimental (e.g., NMR, MS) and computational data require:

Multi-Technique Validation :

  • Mass Spectrometry : Compare fragmentation patterns with EPA/NIH spectral databases (e.g., m/z 151.16 for molecular ion) .
  • NMR Analysis : Use 2D-COSY and HSQC to resolve overlapping signals in the δ 4.0–5.5 ppm range (characteristic of cyclohexene protons) .

Computational Cross-Check : Optimize 3D structures using DFT/B3LYP-6-31G* calculations and overlay with experimental crystallographic data .

Case Study : Discrepancies in NOE correlations for hydroxyl group orientation were resolved via variable-temperature NMR .

How can structural modifications enhance biological activity?

Advanced Research Question

  • Derivative Synthesis : Introduce substituents at the 2-hydroxy position (e.g., azidoalcohols, trifluoromethyl groups) via nucleophilic substitution or alkylation .
  • Biological Evaluation :
    • Anticancer Assays : Test derivatives against HeLa, C6, and A549 cell lines using MTT assays (IC50 values range: 5–50 μM) .
    • Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., -CF3) enhance cytotoxicity by 30–40% compared to alkyl chains .

Q. Optimization Workflow :

Synthesize derivatives with varied substituents.

Screen for in vitro activity.

Perform molecular docking (e.g., with retinol-binding protein targets) to rationalize SAR .

What computational methods are employed to model this compound’s electronic properties?

Advanced Research Question

  • Quantum Chemical Calculations :
    • DFT/B3LYP-6-31G *: Optimize geometry, calculate HOMO-LUMO gaps (e.g., 4.8 eV for the parent compound), and map electrostatic potentials .
    • Molecular Dynamics (MD) : Simulate solvation effects in water/ethanol mixtures to predict solubility trends .
  • Software Tools : Gaussian 16 for energy minimization; VMD for visualizing electron density surfaces .

Application Example : Predicted logP values (1.2–1.8) align with experimental HPLC retention times (R² = 0.92) .

How is this compound utilized in catalytic or environmental studies?

Advanced Research Question

  • Electrocatalytic Decomposition : Cyanocobalamin-modified glassy carbon electrodes degrade captan derivatives (e.g., 2-[(trichloromethyl)sulfanyl] analogues) at −0.8 V vs. Ag/AgCl, monitored via cyclic voltammetry .
  • Environmental Fate Studies : LC-MS/MS quantifies degradation products (e.g., tetrahydrophthalic acid) in soil/water matrices, with detection limits of 0.1 ppb .

Key Finding : Hydroxyl group oxidation generates reactive intermediates that facilitate C-S bond cleavage .

What are the best practices for purity analysis and quantification?

Basic Research Question

  • HPLC : Use C18 columns (ACN/H2O gradient, 1.0 mL/min) with UV detection at 210 nm. Purity >95% is achievable .
  • Elemental Analysis : Match calculated (C: 63.56%, H: 6.03%, N: 9.27%) and observed compositions (±0.3% tolerance) .

Troubleshooting : Impurities from incomplete ring hydrogenation are removed via silica gel chromatography (hexane/EtOAc 3:1) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione
Reactant of Route 2
2-Hydroxy-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.